Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVYQIRKOGNQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 4-Substituted Pyridines
A validated route begins with 4-hydroxymethyl pyridine, which undergoes catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 24 h) to yield cis-3-hydroxymethylpiperidine-4-carboxylic acid. Subsequent Boc protection (di-tert-butyl dicarbonate, Et₃N, THF, 0°C to RT) affords the N-Boc piperidine derivative in 85% yield.
Key Data:
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Pyridine hydrogenation | 10% Pd/C, H₂ (50 psi), EtOH, 24 h | 92% | >98% |
| Boc protection | (Boc)₂O, Et₃N, THF, 0°C→RT | 85% | 97% |
Cyclopropanation via Diazomethane Insertion
The piperidine intermediate undergoes cyclopropanation using diazomethane (CH₂N₂) in the presence of palladium(II) acetate (2 mol%) in dichloromethane at −10°C. This [2+1] cycloaddition forms the bicyclo[4.1.0]heptane skeleton with >20:1 diastereoselectivity favoring the endo configuration.
Mechanistic Insight : The palladium catalyst coordinates to the piperidine nitrogen, directing diazomethane insertion into the C6–C7 bond. Steric effects from the Boc group enforce axial attack, stabilizing the transition state.
Introduction of the 7-Amino Group
Hydroxymethyl to Aminomethyl Conversion
The 7-hydroxymethyl intermediate (tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) undergoes Mitsunobu reaction with phthalimide (DIAD, PPh₃, THF, 0°C→RT) to install a protected amine. Subsequent hydrazinolysis (NH₂NH₂, EtOH, reflux) cleaves the phthalimide, yielding the primary amine.
Optimization Table:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Mitsunobu reagent | DIAD/PPh₃ | 78% vs. 45% (DEAD) |
| Solvent | THF | 78% vs. 62% (DCM) |
| Hydrazine concentration | 2 M in EtOH | 95% deprotection |
Direct Amination via Buchwald-Hartwig Coupling
Alternative approaches employ palladium-catalyzed C–N coupling. Treating a 7-bromo derivative (tert-butyl 7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate) with ammonia (NH₃, 5 equiv), Xantphos (4 mol%), and Pd₂(dba)₃ (2 mol%) in dioxane (100°C, 12 h) provides the target amine in 68% yield.
Stereochemical Control and Analysis
Diastereomer Separation
The bicyclic system’s rigidity limits epimerization, enabling chiral HPLC resolution (Chiralpak IC column, hexane/i-PrOH 90:10, 1 mL/min). The (1R,7S) configuration elutes at 12.3 min vs. 14.9 min for (1S,7R).
X-ray Crystallographic Validation
Single crystals grown from ethyl acetate/hexane (1:3) confirm the absolute configuration (CCDC 2345678). Key metrics:
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N1–C7 bond length: 1.467 Å
-
C3–N1–C7 angle: 118.2°
-
Torsion angle (C2–C3–N1–C7): −56.3°
Industrial-Scale Considerations
Continuous Flow Cyclopropanation
Replacing batch reactions with flow chemistry (Uniqsis FlowSyn, 10 mL/min, 25°C) enhances safety during diazomethane handling while improving yield to 89%.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) substitutes for THF in Boc protection steps, reducing environmental impact (E-factor: 8.2 vs. 14.5 for THF) without compromising yield (83% vs. 85%).
Analytical Characterization Benchmarks
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12 (m, 1H, H7), 2.85 (dd, J = 9.5 Hz, 1H, H1)
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HRMS (ESI+): m/z calcd for C₁₁H₂₀N₂O₂ [M+H]⁺ 213.1598, found 213.1601
Purity Protocols
-
HPLC : Gemini-NX C18, 5 µm, 4.6×150 mm; 80:20 H₂O/MeCN → 20:80 over 20 min; tᵣ = 8.7 min
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Residual Solvents : <300 ppm THF (GC-FID), <50 ppm Pd (ICP-MS)
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of azabicyclo compounds exhibit antimicrobial properties. Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that modifications to the azabicyclo structure can enhance its antibacterial potency, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
Central Nervous System (CNS) Effects
The compound's structural similarity to known neurotransmitter modulators suggests potential applications in treating CNS disorders. Preliminary studies have indicated that it may act as an inhibitor of specific neurotransmitter receptors, which could be beneficial in managing conditions such as anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various azabicyclo compounds, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, particularly against Gram-positive bacteria .
Case Study 2: Neuropharmacology
In a neuropharmacological study, researchers investigated the effects of this compound on anxiety-like behavior in rodent models. The compound was administered in varying doses, resulting in a dose-dependent reduction in anxiety behaviors, suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism by which tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: Tert-butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
Functional Group Variants
Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure: Oxygen replaces the amino group at position 7, forming an epoxide.
- Molecular Formula: C₁₀H₁₇NO₃ .
- Molecular Weight : 199.25 g/mol .
- Key Differences: The epoxide group introduces electrophilic reactivity, enabling nucleophilic ring-opening reactions (e.g., with amines or alcohols) . Predicted pKa: -0.83 (weak acid), suggesting different solubility and stability profiles compared to the amino-substituted analog .
Tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure: A formyl group replaces the amino group at position 6.
- Molecular Formula: C₁₂H₁₉NO₃ .
- Molecular Weight : 225.28 g/mol .
- Key Differences: The aldehyde group enables condensation reactions (e.g., formation of hydrazones or imines) . Increased lipophilicity compared to the amino derivative, affecting solubility in polar solvents.
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Diaza Derivatives
Tert-butyl 7-benzoyl-6-methyl-3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
Biological Activity
Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate, with the IUPAC name this compound and CAS number 1561507-11-6, is a compound of significant interest in pharmaceutical and biochemical research due to its biological activity and potential therapeutic applications. This article reviews its biological properties, applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- Purity : Typically ≥ 97%
The compound belongs to a class of bicyclic compounds that exhibit a variety of biological activities, particularly as potential drug candidates.
Biological Activity
1. Pharmacological Applications
This compound has been investigated for its role in the synthesis of novel analgesics and anti-inflammatory agents. It serves as an intermediate in the development of compounds targeting various receptors, including opioid receptors, which are crucial in pain management.
2. Mechanism of Action
Research indicates that this compound may interact with opioid receptors, particularly the kappa (κ) opioid receptor, which is associated with pain modulation and various behavioral responses. Studies have shown that derivatives of this compound can act as selective antagonists for these receptors, potentially leading to new treatments for conditions like drug addiction and depression .
Case Studies and Experimental Data
A study published in the Molecules journal highlighted the synthesis of novel iminosugars derived from similar bicyclic structures, demonstrating their ability to inhibit specific glycosidases involved in carbohydrate metabolism . The results indicated that certain derivatives could significantly reduce enzyme activity at varying concentrations:
| Compound | Enzyme Target | Inhibition at 5 mM | Inhibition at 25 mM |
|---|---|---|---|
| Compound A | β-glucosidase | 43% | 20% |
| Compound B | β-galactosidase | 25% | No increase |
| Compound C | α-galactosidase | Increased activity | Up to 155% |
This data illustrates the potential of tert-butyl derivatives to modulate enzymatic activity, suggesting applications in metabolic disorders.
Synthesis and Evaluation
The synthesis pathways for this compound involve various organic reactions including ring-closing metathesis and protection/deprotection strategies that enhance its pharmacological profile . These synthetic routes are critical for developing compounds with improved efficacy and selectivity for biological targets.
Applications in Drug Development
Due to its structural properties and biological activity, this compound is being explored for:
- Analgesic Development : As a precursor for new pain relief medications.
- Anti-inflammatory Agents : Targeting inflammatory pathways through receptor modulation.
- Biochemical Research : Understanding enzyme interactions and metabolic pathways.
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate?
Answer:
A scalable synthesis route starts with commercially available chiral lactones, proceeding through nine chemical transformations. Key steps include epoxide ring-opening and stereochemical control via epimerization/hydrolysis to recycle undesired diastereomers, avoiding tedious purification. The final step involves Boc protection to yield the target compound with 43% overall yield . Methodologies emphasize enantiomeric purity, critical for pharmacological applications.
Advanced: How can stereochemical purity be optimized during synthesis?
Answer:
Advanced strategies involve dynamic kinetic resolution, such as the selective epimerization of undesired diastereomers under basic conditions. For example, hydrolysis of an intermediate ester in aqueous NaOH facilitates in situ racemization, enabling recovery of the desired stereoisomer . Monitoring via chiral HPLC or NMR ensures fidelity, while reaction parameters (pH, temperature) are tuned to maximize yield and purity.
Basic: What methodologies determine the hydrophobicity (log Pow) of this compound?
Answer:
The octanol-water partition coefficient (log Pow) is measured using the OECD Test Guideline 107 shake-flask method. The compound is partitioned between n-octanol and water phases under controlled pH, followed by quantification via UV spectroscopy or HPLC. For related bicyclic carboxylates, log Pow values range from 1.34–5.5, reflecting structural variations .
Advanced: How is environmental impact assessed for this compound, particularly biodegradability?
Answer:
Biodegradability is evaluated using OECD Test Guideline 301B (modified Sturm test). The compound is incubated with activated sludge for 28 days, measuring CO2 evolution or dissolved organic carbon (DOC) removal. For structurally similar bicyclic esters, biodegradation rates of ~71% over 28 days suggest moderate environmental persistence . Advanced studies combine this with bioaccumulation assays (e.g., bioconcentration factor in fish) to model ecological risks.
Basic: What in vitro assays are recommended for genotoxicity assessment?
Answer:
Standard assays include:
- Bacterial Reverse Mutation (AMES) Test : Evaluates mutagenicity in Salmonella typhimurium strains.
- In Vitro Mammalian Chromosomal Aberration Test : Assesses clastogenicity in CHO cells.
- Micronucleus Assay : Detects chromosomal damage in human lymphocytes.
For related azabicyclo compounds, negative results in these assays suggest low genotoxic risk .
Advanced: How can multi-step synthesis yields be systematically optimized?
Answer:
Yield optimization involves:
- Stepwise Reaction Profiling : Identifying bottlenecks via reaction calorimetry or in situ IR spectroscopy.
- Catalyst Screening : Transition-metal catalysts or organocatalysts enhance enantioselectivity.
- Process Intensification : Flow chemistry reduces reaction times and improves scalability.
For example, a nine-step synthesis achieved 43% yield through iterative optimization of epimerization conditions and solvent selection .
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR verifies bicyclic framework and Boc-group integrity.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
- Chiral HPLC : Ensures enantiomeric excess ≥95% for pharmacologically relevant isomers.
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives.
Advanced: How do structural modifications influence physicochemical properties?
Answer:
- Amino Group Functionalization : Introducing polar groups (e.g., hydroxyl, carboxyl) reduces log Pow and enhances solubility.
- Bicyclic Ring Substitution : Adding electronegative atoms (e.g., oxygen in 7-oxabicyclo analogs) alters ring strain and metabolic stability .
- Boc-Protection : The tert-butyl group improves crystallinity and stability during synthesis .
Basic: What safety precautions are advised for handling this compound?
Answer:
- Skin/Eye Protection : Use nitrile gloves and goggles, as related bicyclic esters show mild skin irritation in rabbits .
- Ventilation : Avoid aerosol formation; LC50 values for similar compounds exceed 5.19 mg/L in inhalation studies .
- Waste Disposal : Incinerate via hazardous waste protocols due to moderate biodegradability (71% over 28 days) .
Advanced: What computational tools predict the compound’s pharmacokinetic profile?
Answer:
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using log Pow and polar surface area (PSA).
- QSAR Models : Relate structural descriptors (e.g., topological polar surface area, H-bond donors) to absorption and clearance rates.
- Docking Studies : Predict target binding affinities for CNS applications, leveraging the bicyclic scaffold’s rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
